2,4,6,8,10,12,14-Hexadecaheptaenal, (2E,4E,6E,8E,10E,12E,14E)-
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Overview
Description
2,4,6,8,10,12,14-Hexadecaheptaenal, (2E,4E,6E,8E,10E,12E,14E)- is a polyunsaturated aldehyde with a unique structure characterized by multiple conjugated double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6,8,10,12,14-Hexadecaheptaenal typically involves the use of polyene precursors. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired polyunsaturated aldehyde. The reaction conditions often include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of 2,4,6,8,10,12,14-Hexadecaheptaenal may involve large-scale Wittig reactions or other olefination techniques. The choice of method depends on the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2,4,6,8,10,12,14-Hexadecaheptaenal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3) .
Major Products Formed
Oxidation: 2,4,6,8,10,12,14-Hexadecaheptaenoic acid.
Reduction: 2,4,6,8,10,12,14-Hexadecaheptaenol.
Substitution: Halogenated derivatives of 2,4,6,8,10,12,14-Hexadecaheptaenal .
Scientific Research Applications
2,4,6,8,10,12,14-Hexadecaheptaenal has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in biological signaling pathways and as a precursor for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents .
Mechanism of Action
The mechanism of action of 2,4,6,8,10,12,14-Hexadecaheptaenal involves its interaction with molecular targets such as enzymes and receptors. The compound’s conjugated double bonds allow it to participate in electron transfer reactions, influencing various biochemical pathways. Its aldehyde group can form covalent bonds with nucleophilic sites on proteins, altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
2,4,6,8,10,12,14-Hexadecaheptaenedioic acid: Similar structure but with carboxylic acid groups instead of an aldehyde.
2,4,6,8,10,12,14-Hexadecaheptaenol: Similar structure but with alcohol groups instead of an aldehyde.
2,4,6,8,10,12,14-Hexadecaheptaenoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde .
Uniqueness
2,4,6,8,10,12,14-Hexadecaheptaenal is unique due to its multiple conjugated double bonds and aldehyde functionality, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications .
Properties
CAS No. |
328385-64-4 |
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Molecular Formula |
C16H18O |
Molecular Weight |
226.31 g/mol |
IUPAC Name |
(2E,4E,6E,8E,10E,12E,14E)-hexadeca-2,4,6,8,10,12,14-heptaenal |
InChI |
InChI=1S/C16H18O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-16H,1H3/b3-2+,5-4+,7-6+,9-8+,11-10+,13-12+,15-14+ |
InChI Key |
RXMLIGGJYZNYFG-FDVVZRHWSA-N |
Isomeric SMILES |
C/C=C/C=C/C=C/C=C/C=C/C=C/C=C/C=O |
Canonical SMILES |
CC=CC=CC=CC=CC=CC=CC=CC=O |
Origin of Product |
United States |
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